molecular formula C12H8F2O2 B6373347 2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)phenol CAS No. 1261979-16-1

2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)phenol

Cat. No.: B6373347
CAS No.: 1261979-16-1
M. Wt: 222.19 g/mol
InChI Key: AFEGJHXMYOCKEB-UHFFFAOYSA-N
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Description

2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)phenol is an organic compound with the molecular formula C12H8F2O2 It is characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)phenol typically involves the use of fluorinated precursors and phenolic compounds. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)phenol involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may affect cellular pathways by modulating the activity of signaling proteins and transcription factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(5-fluoro-2-hydroxyphenyl)phenol is unique due to the presence of two fluorine atoms and two hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential therapeutic effects.

Properties

IUPAC Name

2-fluoro-5-(5-fluoro-2-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O2/c13-8-2-4-11(15)9(6-8)7-1-3-10(14)12(16)5-7/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEGJHXMYOCKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684194
Record name 4',5-Difluoro[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261979-16-1
Record name 4',5-Difluoro[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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